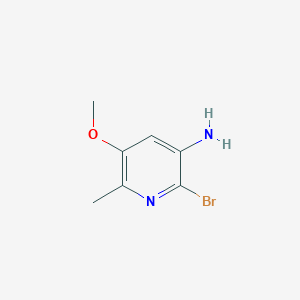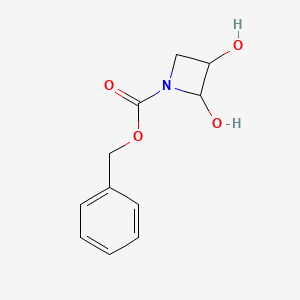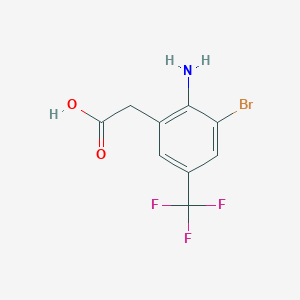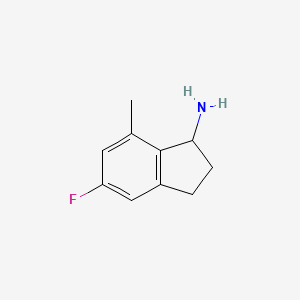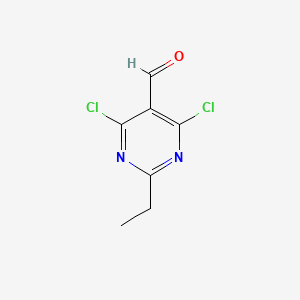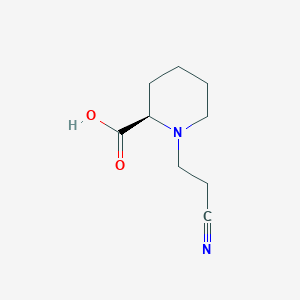
2,5-Bis(3-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(3-fluorophenyl)pyridine is an organic compound with the molecular formula C17H11F2N It is characterized by a pyridine ring substituted at the 2 and 5 positions with 3-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2,5-dibromopyridine.
Grignard Reaction: 3-Fluorobenzaldehyde is converted to 3-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.
Coupling Reaction: The Grignard reagent is then reacted with 2,5-dibromopyridine in the presence of a palladium catalyst (such as Pd(PPh3)4) to form the desired product.
The reaction conditions typically involve refluxing the mixture in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,5-Bis(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mécanisme D'action
The mechanism of action of 2,5-Bis(3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms in the compound can enhance its binding affinity and specificity for certain targets, leading to improved efficacy in therapeutic applications.
Comparaison Avec Des Composés Similaires
2,5-Bis(3-fluorophenyl)pyridine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)pyridine: Similar structure but with fluorine atoms at the 4-position of the phenyl rings.
2,5-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
2,5-Bis(3-methylphenyl)pyridine: Methyl groups instead of fluorine, leading to different electronic and steric properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H11F2N |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
2,5-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)14-7-8-17(20-11-14)13-4-2-6-16(19)10-13/h1-11H |
Clé InChI |
MVHFLFSHHDGGJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


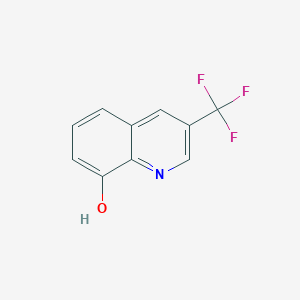

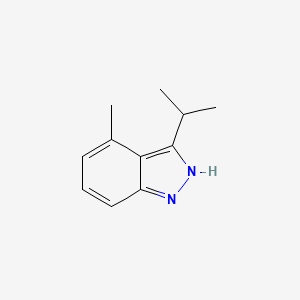
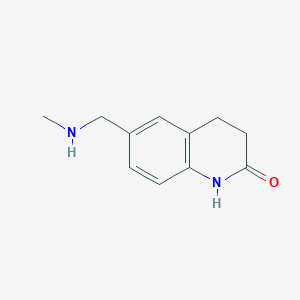
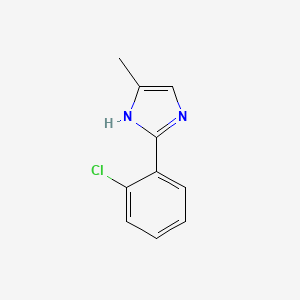
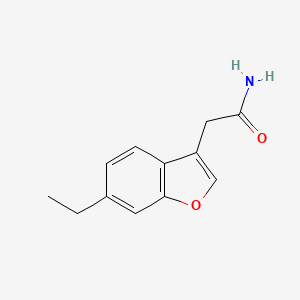
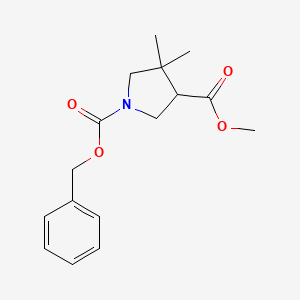
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
